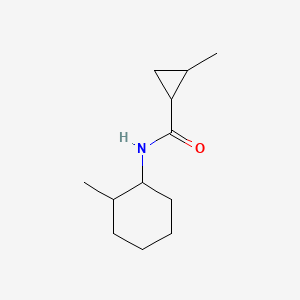
2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide
Descripción general
Descripción
2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide, also known as LY2944853, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of cyclopropane carboxamides and has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide has been shown to have a wide range of biological activities, making it a promising candidate for various therapeutic applications. It has been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and depression. The compound has also been studied for its potential anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide is not fully understood. However, it has been shown to modulate the activity of certain receptors in the brain, including the GABA-A receptor and the NMDA receptor. The compound has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide has a range of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to have antinociceptive effects, making it a potential candidate for the treatment of neuropathic pain. Additionally, 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide has been shown to have cytotoxic effects on cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target receptors, making it an effective tool for studying their function. Additionally, the compound has a relatively low toxicity, making it safe for use in animal models.
However, one of the limitations of using 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments. Additionally, the compound has not been extensively studied in humans, and its safety profile in humans is not well understood.
Direcciones Futuras
There are several potential future directions for the study of 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide. One area of interest is the development of the compound as a potential therapeutic agent for the treatment of neuropathic pain, anxiety disorders, and depression. Additionally, the compound could be further investigated for its potential anticancer properties.
Another potential future direction is the study of the compound's mechanism of action. Further research could help to elucidate the specific receptors and enzymes that are targeted by the compound, as well as the downstream effects of its activity.
Conclusion:
In conclusion, 2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide is a novel compound with a range of potential therapeutic applications. Its high potency and selectivity make it an effective tool for studying the function of certain receptors and enzymes. While its safety profile in humans is not well understood, further research could help to elucidate its potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-methyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-8-5-3-4-6-11(8)13-12(14)10-7-9(10)2/h8-11H,3-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSHPEXHKVYLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methylcyclohexyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



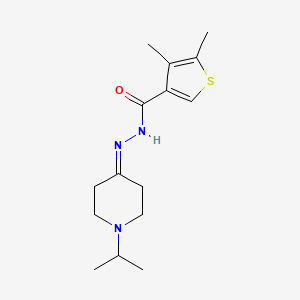
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4263771.png)
![methyl 5-benzyl-2-[(2-chloro-6-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4263776.png)
![2-[({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4263777.png)
![3-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263781.png)
![3-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263800.png)
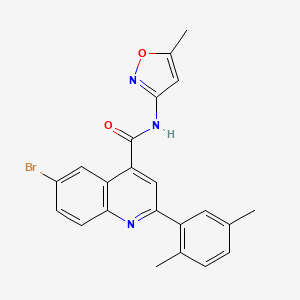
![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4263811.png)
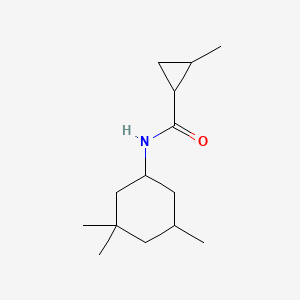

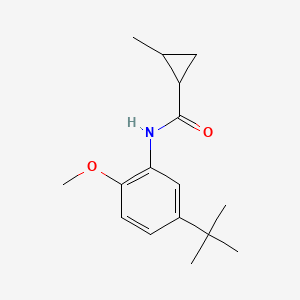
![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide)](/img/structure/B4263834.png)
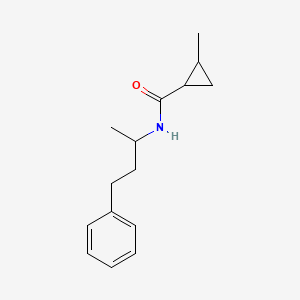
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4263852.png)